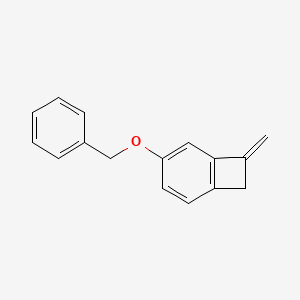
5-(Benzyloxy)-1-methylene-1,2-dihydrocyclobutabenzene
Cat. No. B8634000
M. Wt: 222.28 g/mol
InChI Key: UNWUKHNQUWXMER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08748462B2
Procedure details


H7.2 (13.0 g, 58.0 mmol) was dissolved in 300 mL THF. The resulting solution was cooled to 0° C. in an ice-water bath. Methyltriphenylphosphonium bromide (24.8 g, 69.6 mmol) (commercially available from Sigma-Aldrich, St. Louis, Mo., USA) was added and some yellow solid appeared. Potassium 2-methylpropan-2-olate (69.6 mL, 69.6 mmol) (commercially available from Sigma-Aldrich, St. Louis, Mo., USA) was then added dropwise over an hour. The reaction was stirred at 0° C. for another hour and then quenched by addition of 200 mL saturated NaHCO3. The THF solvent was evaporated by vacuum and the residue was extracted twice with 200 mL EtOAc. The combined organic layers were washed with brine, dried over MgSO4, filtered, and then concentrated in the presence of silica gel. The residue was purified by column chromatography with 10% EtOAc/hexane to afford H7.3 (4.1 g, 31.8%). MS ESI (pos.) m/e: 223.1 (M+H)+.
Name
H7.2
Quantity
13 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[CH:10]=[CH:11][C:12]2[CH2:16][C:15](=O)[C:13]=2[CH:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:18]C([O-])(C)C.[K+]>C1COCC1.[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH2:1]([O:8][C:9]1[CH:10]=[CH:11][C:12]2[CH2:16][C:15](=[CH2:18])[C:13]=2[CH:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
H7.2
|
|
Quantity
|
13 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=CC2=C(C1)C(C2)=O
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
69.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C)[O-].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
24.8 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred at 0° C. for another hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
, USA) was added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
, USA) was then added dropwise over an hour
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched by addition of 200 mL saturated NaHCO3
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The THF solvent was evaporated by vacuum
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the residue was extracted twice with 200 mL EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in the presence of silica gel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by column chromatography with 10% EtOAc/hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford H7.3 (4.1 g, 31.8%)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=CC2=C(C1)C(C2)=C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
